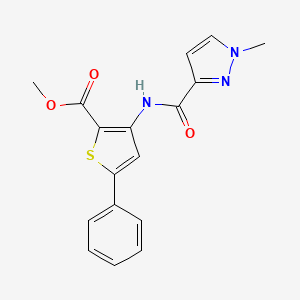

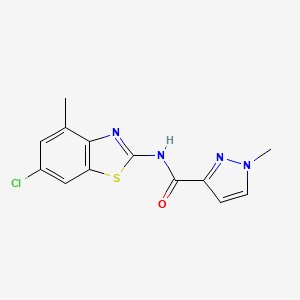

![molecular formula C18H14FN5OS B6530440 N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1020489-95-5](/img/structure/B6530440.png)

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide” is a chemical compound . It has been synthesized and evaluated for its potential biological activities .

Synthesis Analysis

The synthesis of this compound involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The yield of the synthesis process was reported to be 62% .

Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H-NMR and 13C-NMR . The 1H-NMR (DMSO-d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH2), 3.82 (s, 3H, CH3); 13C-NMR (DMSO-d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of 2-aminobenzothiazole with carboxylic acids . Further details about the chemical reactions involved in the synthesis of this compound are not available in the retrieved papers.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 231-233 °C . Further details about the physical and chemical properties of this compound are not available in the retrieved papers.

科学研究应用

Anti-Tubercular Compounds

Benzothiazole derivatives, such as the compound , have been found to have potential as anti-tubercular compounds . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthetic developments of these compounds have been achieved through various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Antibacterial Agents

Benzothiazole derivatives have shown potential as antibacterial agents . They have been found to inhibit various enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Ligands for Metal Extraction

Some benzothiazole derivatives have been reported as potential ligands for metal extraction .

Optical Materials

Benzothiazole derivatives have also been explored for their potential as optical materials .

Fibroblast Growth Factor Antagonists

Certain benzothiazole derivatives have been found to act as fibroblast growth factor antagonists .

Autotaxin Inhibitors

These compounds have also been reported as potential autotaxin inhibitors .

Inhibitors of Wnt Antagonist DKK

Benzothiazole derivatives have been reported as potential inhibitors of Wnt antagonist DKK .

Cytosolic Phospholipase A2α Inhibitors

Lastly, these compounds have been found to potentially inhibit cytosolic phospholipase A2α .

作用机制

Mode of Action

It is known that the compound belongs to the benzothiazole class of molecules, which have been found to exhibit anti-tubercular activity . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzothiazole derivatives have been reported to show inhibitory activity against M. tuberculosis , suggesting that they may affect the biochemical pathways of this bacterium

Result of Action

As a benzothiazole derivative, it is expected to have anti-tubercular activity , but the specific molecular and cellular effects need to be investigated further.

属性

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5OS/c1-23-8-6-15(22-23)17(25)24(11-12-3-2-7-20-10-12)18-21-14-5-4-13(19)9-16(14)26-18/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZCNIBSZJXJQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

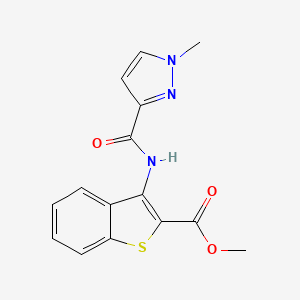

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530368.png)

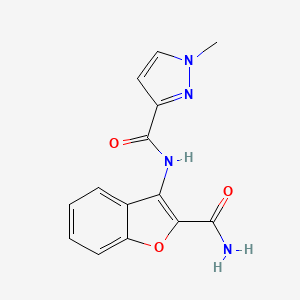

![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530395.png)

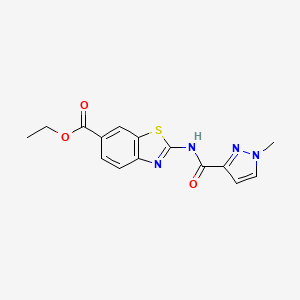

![4,7-dimethoxy-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530397.png)

![7-chloro-4-methoxy-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530408.png)

![2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6530411.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530421.png)

![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6530426.png)

![1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6530452.png)